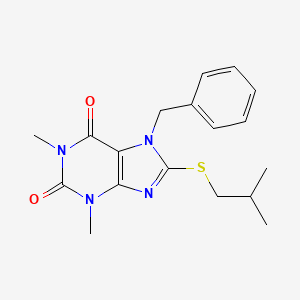

![molecular formula C16H18N4O2 B2376789 3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034463-83-5](/img/structure/B2376789.png)

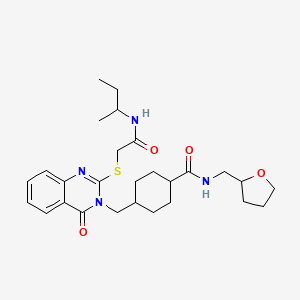

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as CPPP, is a potent and selective inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in the regulation of many cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. In recent years, CPPP has emerged as a valuable tool for studying the function of CK1δ and its downstream signaling pathways.

Applications De Recherche Scientifique

ERK5 Inhibition for Cancer Research

ERK5 (Extracellular Signal-Regulated Kinase 5): is a key player in cellular signal transduction. It regulates processes like proliferation, differentiation, apoptosis, and cell survival. Researchers have identified BAY-885 , a highly selective ERK5 inhibitor derived from our compound. Although it doesn’t exhibit antiproliferative effects in cell models, it serves as a valuable chemical probe for studying ERK5’s role .

EGFR Protein Inhibition for Anticancer Therapy

Our compound, when linked with 1,2,3-triazoles, shows promising inhibitory activity against EGFR (Epidermal Growth Factor Receptor) proteins. These EGFR inhibitors have potential as anticancer agents against MCF-7 (breast cancer) and A-549 (lung cancer) cells .

CDK2 Inhibition for Antitumor Activity

In silico studies suggest that our compound may inhibit CDK2 (Cyclin-Dependent Kinase 2) , a target relevant to cancer treatment. CDK2 inhibitors selectively target tumor cells, making them appealing candidates for further investigation .

Mécanisme D'action

Target of Action

The primary target of this compound is the Extracellular signal-Regulated Kinase 5 (ERK5) . ERK5 is a key integrator of cellular signal transduction and plays a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .

Mode of Action

The compound acts as a highly potent and selective inhibitor of ERK5 . It binds to the kinase domain of ERK5, inhibiting its activity . This inhibition disrupts the downstream signaling pathways regulated by ERK5 .

Result of Action

This is in contrast to the results obtained by RNAi technology . The molecular and cellular effects of the compound’s action are complex and depend on the specific cellular context.

Propriétés

IUPAC Name |

3-[1-(cyclopropanecarbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(11-3-4-11)19-8-5-12(6-9-19)20-10-18-14-13(16(20)22)2-1-7-17-14/h1-2,7,10-12H,3-6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYPAOWNWOICIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(cyclopropanecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide hydrochloride](/img/structure/B2376710.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2376714.png)

![1-[4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2376716.png)

![ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B2376719.png)

![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide](/img/structure/B2376721.png)

![4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one](/img/structure/B2376724.png)

![(3-(3,5-Dimethoxyphenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2376725.png)

![2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2376727.png)